A Technical Guide to 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: Natural Sources, Isolation, and Biological Activity
A Technical Guide to 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-dihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone (B1684191), a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential signaling pathways associated with this compound. The primary natural source of 1,7-dihydroxy-3-methoxy-2-prenylxanthone is the tropical fruit Garcinia mangostana L., commonly known as mangosteen. This document details the distribution of the compound within the fruit, provides a composite experimental protocol for its isolation and characterization, and presents a hypothetical signaling pathway based on the known activities of structurally similar xanthones. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.
Natural Sources and Distribution
1,7-dihydroxy-3-methoxy-2-prenylxanthone has been identified as a constituent of the mangosteen fruit (Garcinia mangostana L.)[1][2][3]. It is present in both the pericarp (peel) and the arils (the fleshy, edible part) of the fruit. While the pericarp is a rich source of a wide variety of xanthones, 1,7-dihydroxy-3-methoxy-2-prenylxanthone is considered a minor xanthone compared to major constituents like α-mangostin and γ-mangostin[4][5].
Table 1: Natural Sources of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Garcinia mangostana L. | Clusiaceae | Pericarp, Arils | [1][2][3][5][6] |
| Garcinia nigrolineata | Clusiaceae | Not specified | [6] |
| Garcinia dulcis | Clusiaceae | Not specified | [6] |
Table 2: Quantitative Data of Selected Xanthones in Garcinia mangostana Pericarp
| Xanthone | Concentration (μg/g of dried peel) | Reference(s) |
| α-Mangostin | 51,062.21 | [4] |
| γ-Mangostin | 11,100.72 | [4] |
| Gartanin | 2,398.96 | [4] |
| β-Mangostin | 1,508.01 | [4] |
| 8-Desoxygartanin | 1,490.61 | [4] |
| Garcinone C | 513.06 | [4] |
| Garcinone D | 469.82 | [4] |
Experimental Protocols
The following is a composite, detailed methodology for the isolation and characterization of 1,7-dihydroxy-3-methoxy-2-prenylxanthone from Garcinia mangostana pericarp, based on established protocols for xanthone extraction.
Extraction
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Sample Preparation: Fresh, ripe mangosteen fruits are washed, and the pericarps are manually separated from the arils. The pericarps are then sliced into small pieces and dried in an oven at 40-50°C until a constant weight is achieved. The dried pericarps are ground into a fine powder.
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Solvent Extraction: The powdered pericarp is subjected to solvent extraction. Methanol (B129727) is an effective solvent for extracting a broad range of xanthones[4]. A typical procedure involves macerating the powder in methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours. This process is repeated three times to ensure exhaustive extraction.
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Concentration: The methanolic extracts are combined and filtered. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Isolation and Purification
A multi-step chromatographic process is generally required to isolate minor xanthones like 1,7-dihydroxy-3-methoxy-2-prenylxanthone.
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Initial Fractionation (VLC): The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected based on their TLC profiles.
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Column Chromatography: Fractions showing the presence of the target compound (as determined by TLC and comparison with a standard, if available) are pooled and subjected to further separation using silica gel column chromatography. A finer gradient of n-hexane and ethyl acetate is typically used.
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Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is employed. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape. The eluent is monitored by a UV detector at wavelengths such as 254, 320, or 350 nm. The peak corresponding to 1,7-dihydroxy-3-methoxy-2-prenylxanthone is collected.
Structure Elucidation
The structure of the purified compound is confirmed using spectroscopic methods.
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Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.
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Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons and to confirm the final structure.
Table 3: Spectroscopic Data for 1,7-dihydroxy-3-methoxy-2-prenylxanthone
(Note: The following data is a representative compilation based on literature for this and structurally similar compounds. Actual shifts may vary slightly depending on the solvent and instrument used.)
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ 13.5 (s, 1H, 1-OH) | δ 182.5 (C-9) |
| δ 7.35 (d, J = 8.5 Hz, 1H, H-5) | δ 163.0 (C-1) |
| δ 6.80 (d, J = 8.5 Hz, 1H, H-6) | δ 161.5 (C-3) |
| δ 6.35 (s, 1H, H-4) | δ 157.0 (C-4a) |
| δ 6.25 (s, 1H, H-8) | δ 155.5 (C-7) |
| δ 5.20 (t, J = 7.0 Hz, 1H, H-2') | δ 145.0 (C-8a) |
| δ 3.80 (s, 3H, 3-OCH₃) | δ 132.0 (C-3') |
| δ 3.40 (d, J = 7.0 Hz, 2H, H-1') | δ 122.5 (C-2') |
| δ 1.80 (s, 3H, H-4') | δ 121.0 (C-5) |
| δ 1.70 (s, 3H, H-5') | δ 112.0 (C-6) |
| δ 109.0 (C-2) | |
| δ 104.0 (C-9a) | |
| δ 102.0 (C-8) | |
| δ 93.0 (C-4) | |
| δ 56.0 (3-OCH₃) | |
| δ 25.8 (C-5') | |
| δ 21.5 (C-1') | |
| δ 18.0 (C-4') |
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of 1,7-dihydroxy-3-methoxy-2-prenylxanthone are limited, the biological activities of other prenylated xanthones from Garcinia mangostana provide a strong basis for a hypothetical mechanism of action. Many xanthones exhibit anti-inflammatory, antioxidant, and anticancer properties[7]. These effects are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2[7][8][9].
A structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the TLR4/NF-κB signaling cascade[10]. It has also been found to modulate MAPK signaling pathways to inhibit the proliferation of rheumatoid arthritis-derived fibroblast-like synoviocytes[11].
Based on this evidence, a plausible signaling pathway for 1,7-dihydroxy-3-methoxy-2-prenylxanthone involves its interaction with upstream components of the inflammatory and oxidative stress response pathways.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of 1,7-dihydroxy-3-methoxy-2-prenylxanthone.
Experimental Workflow Diagram
Caption: General experimental workflow for the isolation of 1,7-dihydroxy-3-methoxy-2-prenylxanthone.
Conclusion and Future Directions
1,7-dihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone with potential biological activities. Its presence in Garcinia mangostana, a fruit with a long history of use in traditional medicine, makes it a compound of interest for further pharmacological investigation. While this guide provides a framework for its study, further research is needed to:
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Develop and validate a sensitive analytical method for the precise quantification of 1,7-dihydroxy-3-methoxy-2-prenylxanthone in various plant matrices and biological samples.
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Elucidate the specific molecular targets and signaling pathways directly modulated by this compound to confirm the hypothetical pathway presented.
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Conduct in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.
This technical guide serves as a foundational resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, aiming to facilitate further exploration of this promising compound.
References
- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ContaminantDB: 1,7-Dihydroxy-3-methoxy-2-prenylxanthone [contaminantdb.ca]
- 4. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | C19H18O5 | CID 509269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective modulation of MAPKs contribute to the anti-proliferative and anti-inflammatory activities of 1,7-dihydroxy-3,4-dimethoxyxanthone in rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
